5-Bromoisothiazolo[5,4-b]pyridin-3-amine
Description
Contextualization within Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic systems are organic compounds composed of two or more rings that share atoms, with at least one ring containing an atom other than carbon, such as nitrogen, sulfur, or oxygen. airo.co.in These structures are cornerstones in the development of pharmaceuticals because their unique three-dimensional shapes and electronic properties allow for specific interactions with biological targets, which can enhance drug efficacy and selectivity. fiveable.me Many important drugs across various therapeutic areas, including anticancer and antimicrobial agents, contain fused heterocyclic systems. airo.co.infiveable.menih.gov
The presence of multiple heteroatoms and the inherent strain of the fused rings can create unique electronic environments, influencing the molecule's reactivity and making them valuable for designing new synthetic pathways. fiveable.me The versatility of these scaffolds allows chemists to create a wide array of derivatives to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. fiveable.me Isomeric systems like quinoline (B57606) and isoquinoline, which are formed by fusing a benzene (B151609) ring to a pyridine (B92270) ring, are found in nature as alkaloids with significant medicinal value, such as the antimalarial quinine (B1679958) and the analgesic morphine. uomustansiriyah.edu.iq The isothiazolo[5,4-b]pyridine (B1251151) scaffold belongs to this important class of compounds, contributing to the rich chemical diversity available for drug discovery.
Historical Perspective of Isothiazolopyridine Scaffold Research
Research into fused heterocyclic compounds has a long history, but the specific isothiazolopyridine scaffold is a more recent area of intensive investigation. Compared to well-established scaffolds like purines or pyrrolo[2,3-b]pyridines, the isothiazolo[4,5-b]pyridine core, a close relative, is considered significantly less explored in organic and medicinal chemistry. rsc.org A search in mid-2024 revealed only a few hundred compounds based on the isothiazolo[4,5-b]pyridine skeleton, indicating it is a relatively novel area of study. rsc.org
Early research often focused on the fundamental synthesis and characterization of these novel ring systems. Over time, as screening methods became more advanced, the focus shifted towards evaluating their biological activities. Studies from the early 2000s began to report on the potential of isothiazolopyridine derivatives, for instance, demonstrating their in vitro anticancer activity. nih.gov More recent research has delved into highly specific therapeutic targets. Investigations have identified isothiazolo[5,4-b]pyridine derivatives as potent inhibitors of key cellular enzymes like receptor-interacting protein kinase-1 (RIPK1), which is involved in inflammatory diseases and cell death. nih.gov This evolution from broad synthesis to targeted drug design illustrates the growing importance and maturing research landscape of the isothiazolopyridine scaffold.
Rationale for Investigating 5-Bromoisothiazolo[5,4-b]pyridin-3-amine
The specific focus on this compound stems from a combination of its unique structural attributes and the burgeoning therapeutic potential of its core scaffold.
The defining feature of this compound is the presence of a bromine atom on the pyridine ring. Halogenated intermediates are exceptionally valuable in synthetic organic chemistry. The bromine atom serves as a versatile chemical handle, allowing for a wide range of functionalization reactions.
Specifically, it is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the straightforward introduction of various aryl or heteroaryl groups at the 5-position, creating large libraries of diverse compounds for biological screening. The ability to easily modify the scaffold is crucial for conducting detailed structure-activity relationship (SAR) studies, which are essential for optimizing a compound's potency and selectivity for a specific biological target. The presence of the amine group at the 3-position provides another site for modification, further enhancing the molecule's utility as a synthetic building block.
The isothiazolo[5,4-b]pyridine scaffold is a key pharmacophore that has shown significant promise in the inhibition of various protein kinases, which are crucial regulators of cell function and are often implicated in disease. Research has demonstrated that derivatives of this core structure can act as potent inhibitors of several important kinases:
Receptor-Interacting Protein Kinase 1 (RIPK1): Derivatives of the isothiazolo[5,4-b]pyridine backbone have been identified as potent inhibitors of RIPK1, a key enzyme in the necroptosis pathway that regulates inflammation and cell death. nih.gov One such derivative, compound 56, effectively blocked necroptosis and showed potent binding to RIPK1, suggesting its potential for treating inflammatory diseases. nih.gov
Phosphoinositide 3-kinase (PI3K) and Cyclin G-associated Kinase (GAK): The isothiazolo[5,4-b]pyridin-3-amine (B1314177) scaffold is recognized as a key component for inhibiting enzymes like PI3K and GAK. GAK, in particular, is a host factor essential for the lifecycle of several viruses, making its inhibitors promising candidates for broad-spectrum antiviral agents. rsc.org While studies have focused on the related isothiazolo[4,3-b]pyridine scaffold for GAK inhibition, the structural similarity highlights the potential of the isothiazolo[5,4-b]pyridine core in this area. rsc.orgrsc.org
Anticancer Activity: Early studies have shown that derivatives of isothiazolopyridine exhibit a broad spectrum of anticancer action in vitro. nih.gov Further exploration of related scaffolds, such as thiazolo[5,4-b]pyridines, has led to the identification of potent inhibitors of c-KIT, a therapeutic target in gastrointestinal stromal tumors (GIST), capable of overcoming resistance to existing drugs like imatinib (B729). nih.gov
This growing body of evidence underscores the therapeutic potential of the isothiazolo[5,4-b]pyridine core, providing a strong rationale for the synthesis and investigation of new derivatives starting from key intermediates like this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrN3S |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
5-bromo-[1,2]thiazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10) |
InChI Key |
YIQNIADFTCRHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=NS2)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromoisothiazolo 5,4 B Pyridin 3 Amine and Analogues
Established Synthetic Routes to the Isothiazolopyridine Scaffold
The construction of the fused isothiazolopyridine ring system is the foundational challenge in synthesizing the target compound. A variety of strategies have been developed for isothiazoles and related fused systems, which can be adapted for this specific scaffold. rsc.orgthieme-connect.com Retrosynthetic analysis reveals several logical approaches for forming the isothiazole (B42339) ring, which can be broadly categorized into intramolecular cyclizations and intermolecular cycloadditions. thieme-connect.com
The creation of complex molecules like 5-Bromoisothiazolo[5,4-b]pyridin-3-amine from simpler, commercially available starting materials is inherently a multi-step process. youtube.comyoutube.com Such a synthetic plan involves a sequence of reactions where each step builds upon the last, introducing new functional groups or constructing parts of the molecular skeleton. youtube.comyoutube.com For instance, a general approach might involve first synthesizing a substituted pyridine (B92270) ring, followed by a series of reactions to build the fused isothiazole ring onto it. nih.gov
The pivotal step in forming the isothiazolopyridine scaffold is the ring-closure reaction that creates the isothiazole ring. Several strategies are available for this transformation.
Intramolecular Cyclization: This is a common approach where a pre-functionalized pyridine derivative undergoes an intramolecular reaction to form the N-S bond of the isothiazole ring. thieme-connect.com For example, a suitably substituted o-halopyridine carboxamide or nitrile can be treated with a sulfur source to induce cyclization. A Thorpe–Ziegler-type cyclization has been reported for the synthesis of 4-amino-isothiazoles, which could be conceptually applied to a pyridine substrate. rsc.org Another method involves the oxidative cyclization of pyridinethione derivatives. thieme-connect.comnih.gov For instance, the oxidation of 3-aminopropenethiones using reagents like chromium trioxide can yield the isothiazole ring. thieme-connect.com
(3+2) Cycloaddition: This strategy involves the reaction of a three-atom component with a two-atom component to construct the five-membered isothiazole ring. thieme-connect.com For example, a nitrile oxide, generated in situ, can react with a thiocarbonyl compound. While more common for isoxazole (B147169) synthesis, analogous methods using thiocyanate (B1210189) and α,β-alkynylamides have been used to prepare isothiazoles through a process of alkyne thiocyanation followed by intramolecular cyclization. rsc.orgnih.gov
Ring Transformation: In some cases, an existing heterocyclic ring can be transformed into the isothiazole ring. This approach is less common but can be effective. rsc.org For example, the rearrangement of a 1,2-dithiole (B8566573) derivative in the presence of hydroxylamine (B1172632) has been used to produce 3-amino-isothiazoles. google.com
Targeted Bromination Strategies for Position 5 of the Pyridine Ring
Introducing a bromine atom specifically at the C-5 position of the isothiazolopyridine scaffold is a crucial step. The strategy depends on the timing of the bromination relative to the scaffold's construction.
One approach is the direct electrophilic bromination of a pre-formed isothiazolopyridine ring. The electronic nature of the fused ring system will direct the position of bromination. Alternatively, the pyridine ring can be brominated prior to the isothiazole ring-closure. For example, the bromination of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide has been shown to occur at the C-5 position. nih.gov Reagents commonly used for such brominations include elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in a suitable solvent like acetic acid or dimethylformamide (DMF). nih.govnih.gov The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid over-bromination. For instance, the synthesis of 3,6-dibromoisothiazolo[4,5-b]pyridine was achieved using bromine in an ethyl acetate/sulfuric acid mixture. rsc.org
The presence of a 5-bromo substituent has been noted as important for enhancing the inhibitory activity of related heterocyclic compounds, highlighting the synthetic utility of these targeted bromination methods. acs.org
Introduction of the 3-Amino Moiety within the Isothiazole Ring System
The 3-amino group is a key functional handle, often introduced to modulate biological interactions. There are two primary approaches to its installation: building it into the ring during cyclization or adding it to a pre-formed scaffold.
A direct synthesis involves the cyclization of a precursor that already contains the nitrogen atom destined for the amino group. A patented process describes reacting a 3-acylimino-3H-1,2-dithiole with hydroxylamine, which results in a ring transformation to yield the 3-amino-isothiazole structure. google.com
Alternatively, and more commonly in recent literature, the amino group is introduced via nucleophilic aromatic substitution (SNAr) on a suitable precursor. A highly relevant example is the synthesis of 6-bromoisothiazolo[4,5-b]pyridin-3-amine, where a 3,6-dibromoisothiazolo[4,5-b]pyridine precursor was treated with an ammonia (B1221849) solution in methanol. rsc.org The greater reactivity of the halogen at the C-3 position of the isothiazole ring allows for its selective replacement by the amino group, leaving the bromine on the pyridine ring intact. rsc.org This regioselectivity is a key advantage of the SNAr approach.
| Precursor | Reagent | Product | Reference |
| 3,6-Dibromoisothiazolo[4,5-b]pyridine | 7N NH₃ in MeOH, DMF | 6-Bromoisothiazolo[4,5-b]pyridin-3-amine | rsc.org |
| 3-Acylimino-3H-1,2-dithiole | Hydroxylamine | 3-Amino-isothiazole | google.com |
Green Chemistry Approaches in Isothiazolopyridine Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods, and several green chemistry principles can be applied to the synthesis of isothiazolopyridines. mdpi.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. mdpi.comnih.gov
Catalytic Methods: The use of catalysts, especially those that are metal-free, is a cornerstone of green chemistry. A sustainable synthesis of isothiazoles has been developed using photoredox catalysis under visible light, which avoids the need for transition metals and operates under mild conditions. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.gov This technique has been successfully used in the synthesis of isothiazolopyridine derivatives. nih.govnih.gov
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, can drastically reduce the environmental impact of a synthesis. mdpi.comnih.gov
Catalytic Methodologies in Scaffold Construction (e.g., Palladium-Catalyzed Reactions)
Catalysis offers powerful and efficient ways to construct the isothiazolopyridine scaffold and its analogues. Palladium-catalyzed cross-coupling reactions are particularly valuable for forming C-C and C-N bonds, which are fundamental to building the heterocyclic core and adding substituents. nih.govmdpi.com
For example, the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple an organoboron compound with a halide, is a robust method for creating C-C bonds. mdpi.com This could be employed to build a substituted pyridine ring before cyclization or to functionalize the isothiazolopyridine scaffold after its formation. The choice of palladium catalyst and ligand is crucial for success; systems like Pd(OAc)₂ with specialized phosphine (B1218219) ligands (e.g., SPhos) have proven effective even at low catalyst loadings. mdpi.com
In a recent synthesis of isothiazolo[4,5-b]pyridine derivatives, a palladium catalyst (XPhos Pd G3) was used to perform a nucleophilic substitution, demonstrating the versatility of palladium catalysis in this chemical space. rsc.org Furthermore, palladium catalysis is widely used for the synthesis of various nitrogen-containing heterocycles, and these established methods provide a strong foundation for developing new routes to isothiazolopyridines. nih.govnih.govresearchgate.net
| Reaction Type | Catalyst System | Application | Reference |
| Nucleophilic Substitution | XPhos Pd G3 | Synthesis of 3,6-disubstituted isothiazolo[4,5-b]pyridines | rsc.org |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Synthesis of functionalized thiophenes/arenes | mdpi.com |
| C-2 Olefination | Palladium Catalyst | Selective alkenylation of thiazoles | nih.gov |
| N-S Bond Formation | Eosin Y (Photoredox Catalyst) | Metal-free synthesis of isothiazoles | rsc.org |
Chemical Reactivity and Derivatization of 5 Bromoisothiazolo 5,4 B Pyridin 3 Amine
Reactivity at the Bromine Substituent (Position 5)
The bromine atom at position 5 is attached to an electron-deficient pyridine (B92270) ring, making it susceptible to displacement through nucleophilic substitution or participation in metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalizing the isothiazolo[5,4-b]pyridine (B1251151) core, particularly at halogenated positions. While direct substitution at the 5-bromo position of the title compound is not extensively documented in the provided literature, the general reactivity of related halogenated isothiazolopyridines provides a strong model. For instance, related chloro-substituted isothiazolo[5,4-b]pyridines undergo nucleophilic displacement by various amines when heated in a suitable solvent like ethanol, leading to the introduction of new amino substituents. This type of reaction is common for pyridine rings and other electron-poor heterocycles. nih.gov
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the bromide ion. The rate of these reactions is often enhanced by the electron-withdrawing nature of the fused isothiazole (B42339) ring and the pyridine nitrogen atom.
The bromine substituent at position 5 is an ideal handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominently utilized method. libretexts.org This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org Synthetic routes toward derivatives of isothiazolo[5,4-b]pyridin-3-amine (B1314177) explicitly mention the use of 3-amino-5-bromo-isothiazolo[5,4-b]pyridine as the starting material for Suzuki-Miyaura couplings.
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reaction conditions are generally mild and tolerant of various functional groups, including the unprotected amino group on the heterocyclic core. nih.gov
| Parameter | Typical Reagents/Conditions | Reference |
|---|---|---|
| Aryl Halide | 5-Bromoisothiazolo[5,4-b]pyridin-3-amine | |
| Boron Reagent | Aryl/heteroaryl boronic acids or esters | nih.gov |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, or pre-catalysts like P1 (XPhos-derived) | nih.govbeilstein-journals.org |
| Ligand | Phosphine (B1218219) ligands (e.g., SPhos, XPhos) | nih.gov |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.gov |
| Solvent | Dioxane/H₂O, Toluene, DMF | nih.govbeilstein-journals.org |
| Temperature | 60-110 °C | nih.govbeilstein-journals.org |
Reactivity of the Amino Group (Position 3)
The primary amino group at position 3 is a versatile nucleophile and can undergo a variety of transformations to introduce new functional groups and build more complex molecules.
The 3-amino group can be readily acylated to form the corresponding amide derivatives. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The formation of amide bonds is a key strategy mentioned in the synthesis of derivatives based on the isothiazolo[5,4-b]pyridin-3-amine scaffold. In some cases involving amino acids, acylation can be performed under strongly acidic conditions to achieve chemoselective O-acylation over N-acylation, though for simple aromatic amines, standard basic or neutral conditions are common. nih.gov
| Parameter | Typical Reagents/Conditions | Reference |
|---|---|---|
| Amine Substrate | This compound | |
| Acylating Agent | Acyl chlorides (R-COCl), Carboxylic anhydrides ((R-CO)₂O) | nih.gov |
| Base | Triethylamine (Et₃N), Pyridine | nih.gov |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), DMF | nih.gov |
| Temperature | 0 °C to room temperature | - |
Alkylation of the 3-amino group provides a route to secondary and tertiary amines. Direct alkylation with haloalkanes can be complicated by multiple substitution events, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org
A more controlled method for preparing secondary or tertiary amines is reductive amination. libretexts.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the desired alkylated amine. libretexts.org This strategy avoids over-alkylation and allows for the introduction of a wide variety of substituents.
The 3-amino group can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This process is known as diazotization. researchgate.net Heteroaromatic diazonium salts are valuable synthetic intermediates, although they can be unstable. researchgate.net
Once formed, the diazonium group can be displaced by a wide range of nucleophiles, often in the presence of a copper(I) catalyst in what are known as Sandmeyer reactions. This allows for the introduction of functionalities such as -OH, -F, -Cl, -Br, and -CN, effectively replacing the original amino group. The diazonium salt can also be used as an electrophile in azo coupling reactions with electron-rich aromatic compounds to form highly colored azo derivatives. researchgate.net This suite of reactions provides a powerful platform for diversifying the functionality at the 3-position of the isothiazolopyridine ring. researchgate.net
Structure Activity Relationship Sar Studies of 5 Bromoisothiazolo 5,4 B Pyridin 3 Amine Derivatives
Impact of Bromine Substitution at Position 5 on Biological Activity and Pharmacophore Development
The presence of a halogen, specifically bromine, at position 5 of the isothiazolo[5,4-b]pyridine (B1251151) core is a key feature for pharmacophore development. Halogenated intermediates such as 5-Bromoisothiazolo[5,4-b]pyridin-3-amine are versatile building blocks in medicinal chemistry, enabling diverse functionalization through reactions like palladium-catalyzed cross-coupling. rsc.org This allows for the strategic exploration of the chemical space around the core scaffold to enhance interactions with biological targets.
For related heterocyclic scaffolds like thiazolo[5,4-b]pyridines, the 5-position has been identified as a critical site for modification to target the ATP-binding site of various kinases, including BCR-ABL and VEGFR2. While direct comparative data for the 5-bromo compound within the isothiazolo[5,4-b]pyridine series is limited in the reviewed literature, the strategic placement of a reactive handle at this position is a well-established principle in kinase inhibitor design. The bromine atom not only influences the electronic properties of the aromatic system but, more importantly, serves as a synthetic linchpin for introducing larger, more complex substituents designed to occupy specific pockets within a target enzyme.
In the related isothiazolo[4,3-b]pyridine series, which are potent inhibitors of Cyclin G-associated kinase (GAK), SAR studies have shown that introducing an electron-rich aryl group at position 5 or 6 results in optimal GAK affinity. rsc.orgnih.gov This underscores the importance of substitution on the pyridine (B92270) ring portion of the scaffold for achieving high-potency biological activity. The 5-bromo group on the isothiazolo[5,4-b]pyridine scaffold provides the chemical means to install such crucial aryl groups, highlighting its role in pharmacophore elaboration.
Role of the Amino Group at Position 3 in Bioactivity and Target Affinity
The 3-amino group is a fundamental component of the this compound pharmacophore, playing a pivotal role in establishing key interactions with target proteins and offering a site for extensive modification to fine-tune activity.
SAR studies on related isothiazolopyridine isomers demonstrate that the 3-position is highly tolerant of structural diversity. rsc.orgnih.gov This allows for the introduction of a wide array of substituents to modulate a compound's physicochemical properties and target engagement without abolishing activity. For instance, in the isothiazolo[4,3-b]pyridine series of GAK inhibitors, the 3-position has been successfully modified with various N- and O-nucleophiles, including saturated heterocycles like morpholine (B109124) and piperidine, as well as substituted phenyl rings, while retaining significant GAK affinity. nih.govnih.gov
Similarly, studies on the isothiazolo[4,5-b]pyridine isomer showed that the 3-bromo substituent could be readily displaced by various nitrogen nucleophiles, yielding 3-amino, 3-secondary-amino, and 3-tertiary-amino derivatives. rsc.org Research into the anticancer properties of isothiazolopyridines also identified derivatives with a tertiary amine at this position, linked via a spacer, as having a broad spectrum of action. nih.gov This consistent tolerance across different isomers strongly suggests that the 3-amino group of this compound is an ideal point for diversification to optimize potency and other drug-like properties.
| Isomer Scaffold | Position 3 Substituent Type | Effect on Biological Activity (Target) | Reference |
|---|---|---|---|
| Isothiazolo[4,3-b]pyridine | Morpholine, Piperidine | Retained potent GAK affinity | nih.gov |
| Isothiazolo[4,3-b]pyridine | Alkoxy groups | Potent GAK ligands (Kd < 100 nM) | nih.gov |
| Isothiazolo[4,3-b]pyridine | Substituted Phenyl Rings | Tolerated for GAK affinity | nih.gov |
| Isothiazolo[4,5-b]pyridine | Amino, Secondary and Tertiary Amines | Successfully synthesized for SAR studies | rsc.org |
Hydrogen bonds are critical for the specificity and stability of protein-ligand interactions. nih.gov The 3-amino group, with its hydrogen bond donor capabilities, is perfectly positioned to act as an anchor within a protein's binding site. researchgate.net The nitrogen atom and its attached hydrogens can engage in crucial hydrogen bonding patterns that orient the ligand for optimal binding.
In many kinase inhibitors, amino-heterocyclic scaffolds form one or more hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. For example, in studies of thiazolo[5,4-b]pyridine (B1319707) inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), the amino group at the analogous position was found to form key hydrogen-bonding contacts with the kinase hinge region. This interaction is often a prerequisite for high-affinity binding.
The strength and geometry of these hydrogen bonds can be influenced by the surrounding molecular environment and the specific amino acid residues in the target's active site, such as aspartate, glutamate, or methionine. nih.govreading.ac.uk The ability of the 3-amino group to participate in these directional interactions is a cornerstone of the bioactivity of the isothiazolo[5,4-b]pyridine scaffold.
Influence of Substituents on the Pyridine Ring (General for Isothiazolopyridines)
The pyridine ring of the isothiazolopyridine core is not merely a structural support but an active participant in determining biological efficacy. The position, size, and electronic nature of substituents on this ring can drastically alter a compound's activity and selectivity.
SAR studies on isothiazolo[4,3-b]pyridine GAK inhibitors have definitively shown that an electron-rich aryl group, such as a 3,4-dimethoxyphenyl moiety, is optimal when placed at position 5 or 6 of the scaffold. rsc.org The location of this substitution is critical; moving the same 3,4-dimethoxyphenyl group from position 6 to position 5 maintained high potency, but relocating it to position 7 resulted in a complete loss of GAK affinity. nih.gov This demonstrates a strict positional requirement for substituents on the pyridine ring to achieve productive interactions with the target.
| Aryl Substituent Position | Aryl Group | GAK Affinity | Reference |
|---|---|---|---|
| Position 6 | 3,4-dimethoxyphenyl | Potent | nih.gov |
| Position 5 | 3,4-dimethoxyphenyl | Potent | nih.gov |
| Position 7 | 3,4-dimethoxyphenyl | Inactive | nih.gov |
Furthermore, the integrity of the pyridine ring itself can be essential. In the development of thiazolo[5,4-b]pyridine-based PI3K inhibitors, the pyridyl component was identified as a key structural unit for potency. Its replacement with a simple phenyl ring led to a significant decrease in inhibitory activity, indicating the importance of the pyridine nitrogen for target recognition or for maintaining an optimal ligand conformation.
Comparative SAR Across Isothiazolopyridine Isomers (e.g., [5,4-b] vs. [4,3-b] vs. [4,5-b]) for Specific Biological Targets
The relative arrangement of the nitrogen and sulfur atoms within the fused heterocyclic system gives rise to different isomers, and this seemingly subtle structural change can have a profound impact on biological activity. Comparing the SAR of different isothiazolopyridine isomers for the same biological target reveals the high degree of structural and electronic precision required for molecular recognition.
A compelling example comes from the study of GAK inhibitors. As established, 3,5- and 3,6-disubstituted isothiazolo[4,3-b]pyridines are potent GAK ligands. nih.gov However, when the scaffold was changed to the isomeric isothiazolo[4,5-b]pyridine system, while keeping the substitution pattern identical, the resulting compounds were completely devoid of GAK affinity. rsc.org Molecular modeling studies attributed this stark difference in activity to a less favorable orientation within the binding site, leading to weaker hydrogen bond interactions and poorer electrostatic complementarity. rsc.org
This finding highlights that the specific geometry of the isothiazolopyridine core, dictated by the placement of the heteroatoms, is a critical determinant of biological function. While direct comparative SAR data for the isothiazolo[5,4-b]pyridine isomer against GAK is not available in the cited literature, the dramatic loss of activity observed when switching between the [4,3-b] and [4,5-b] isomers provides a clear precedent. It illustrates that each isomeric scaffold possesses a unique three-dimensional shape and electronic profile, making it suitable for some biological targets but not others. Therefore, the selection of the core is a crucial first step in the design of targeted inhibitors.
Computational and Theoretical Investigations of 5 Bromoisothiazolo 5,4 B Pyridin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, HOMO/LUMO Analysis)
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the molecular-level characteristics of compounds. For novel heterocyclic systems such as 5-Bromoisothiazolo[5,4-b]pyridin-3-amine, these methods are invaluable for predicting stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and electrostatic potential maps. This information is crucial for predicting the chemical reactivity of this compound.
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chemijournal.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule will be more reactive. For related thiazole (B1198619) and sulfonamide derivatives, quantum chemical calculations have been successfully used to predict their stability and reactivity through analysis of these frontier orbitals. researchgate.netchemijournal.com
| Quantum Chemical Parameter | Significance in Reactivity Prediction |
|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity; a smaller gap implies higher reactivity. chemijournal.com |
| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
Quantum chemical calculations are also employed to simulate vibrational spectra, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net These simulations predict the vibrational frequencies and intensities corresponding to the different functional groups and bonds within the this compound molecule.
The calculated spectra can be compared with experimentally obtained data to confirm the molecular structure. This is particularly useful for distinguishing between potential isomers or tautomers. For complex heterocyclic systems like pyrazolopyridines, DFT calculations have been shown to provide a proper description of their vibrational properties. researchgate.net Often, a scaling factor is applied to the computed frequencies to correct for approximations in the theoretical model and improve the correlation with experimental results. This combined computational and experimental approach provides a powerful method for unambiguous structural elucidation. researchgate.netnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to the active site of a macromolecular target, typically a protein. nih.gov For this compound, docking studies can help identify potential biological targets, such as protein kinases, which are often implicated in various diseases. The isothiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine (B1319707) scaffolds have been explored as inhibitors for targets like cyclin G-associated kinase (GAK) and phosphoinositide 3-kinase (PI3K), respectively. nih.govrsc.org
The docking process places the ligand into the binding site in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target. nih.gov For instance, docking studies on thiazolo[5,4-b]pyridine analogues revealed hydrogen bond interactions with Valine and Lysine residues in the PI3Kα hinge region, which were critical for binding. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov
| Step | Description |
|---|---|
| 1. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms and removing water molecules. |
| 2. Ligand Preparation | A 3D model of the ligand (this compound) is generated and its energy is minimized. |
| 3. Docking Simulation | The ligand is placed into the defined binding site of the protein, and various conformations are sampled. |
| 4. Scoring and Analysis | The binding poses are ranked using a scoring function. The top-ranked poses are analyzed to identify key binding interactions. nih.govresearchgate.net |
| 5. (Optional) MD Simulation | The stability of the highest-ranked ligand-protein complex is evaluated over time. nih.gov |
In Silico Prediction of Pharmacokinetic Properties (excluding ADME specifics)
In the early stages of drug discovery, computational methods are used to predict the physicochemical properties of a compound that influence its pharmacokinetic profile. These in silico predictions help to identify candidates with a higher probability of success in later developmental stages. scielo.br
A widely used guideline is Lipinski's Rule of Five, which predicts poor oral bioavailability if a compound violates two or more of its criteria. scielo.br Other important calculated parameters include the topological polar surface area (PSA), which is a good indicator of a molecule's ability to permeate cell membranes, and the number of rotatable bonds, which relates to conformational flexibility and binding entropy. For various pyrimidine (B1678525) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, these in silico tools have been applied to predict their drug-likeness and guide further optimization. nih.govmdpi.com
| Property | Lipinski's Guideline (for good oral bioavailability) |
|---|---|
| Molecular Weight (MW) | ≤ 500 g/mol scielo.br |
| LogP (octanol-water partition coefficient) | ≤ 5 scielo.br |
| Hydrogen Bond Donors (HBD) | ≤ 5 scielo.br |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 scielo.br |
| Topological Polar Surface Area (TPSA) | Generally ≤ 140 Ų for CNS penetration |
| Number of Rotatable Bonds | Generally ≤ 10 |
Cheminformatics and Data Mining in Isothiazolopyridine Research and Library Design
Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical information. In the context of isothiazolopyridine research, cheminformatics plays a crucial role in navigating the vast chemical space and designing novel compounds. nih.gov
Data mining of chemical databases like PubChem, SciFinder, and Reaxys allows researchers to assess the novelty of a scaffold like this compound, review the existing patent literature, and gather information on known biological activities of related compounds. rsc.org This knowledge of the existing structure-activity relationships (SAR) is vital for guiding the design of new molecules. nih.gov
Furthermore, cheminformatics tools are essential for designing and managing combinatorial libraries. Virtual libraries of isothiazolopyridine derivatives can be generated by systematically varying substituents at different positions of the core structure. These virtual compounds can then be filtered based on predicted pharmacokinetic properties (as described in section 5.3) and docked into biological targets to prioritize the most promising candidates for synthesis. This approach was used in the development of a series of thiazolo[5,4-b]pyridine analogues as PI3K inhibitors. nih.gov
Crystal Structure Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
Beyond the individual molecule, crystal structure analysis reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions. mdpi.comnumberanalytics.com These interactions, particularly hydrogen bonds, are crucial as they influence the compound's physical properties, such as melting point, crystal density, and solubility. researchgate.net In the case of this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor. The nitrogen atoms of the pyridine (B92270) and isothiazole (B42339) rings can act as hydrogen bond acceptors. nih.gov This donor-acceptor capability could lead to the formation of well-defined supramolecular structures, such as dimers linked by N-H···N hydrogen bonds, a pattern observed in the crystal structure of a related bromo-pyridinylamine derivative. nih.gov The analysis of these non-covalent interactions is fundamental to crystal engineering and understanding the material properties of the compound. mdpi.com
| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Potential Interaction Motif |
|---|---|---|
| Amine group (-NH₂) | Pyridine Nitrogen | Intermolecular N-H···N bond, potentially forming dimers or chains. nih.gov |
| Amine group (-NH₂) | Isothiazole Nitrogen | Intermolecular N-H···N bond. |
| Amine group (-NH₂) | Amine Nitrogen (of another molecule) | Intermolecular N-H···N bond. |
| Amine group (-NH₂) | Bromine atom (-Br) | Weak N-H···Br interaction. |
Mechanistic Studies of 5 Bromoisothiazolo 5,4 B Pyridin 3 Amine and Its Analogues
Molecular Target Identification and Validation Approaches
The primary molecular target identified for isothiazolopyridine derivatives is Cyclin G-Associated Kinase (GAK). nih.govnih.govmdpi.com GAK, also known as auxilin 2, is a serine/threonine protein kinase belonging to the numb-associated kinase (NAK) family. nih.gov It has been pinpointed as a promising therapeutic target for treating viral infections, including Hepatitis C (HCV), Dengue virus (DENV), and Ebola virus (EBOV). nih.govnih.govrsc.org
Validation of GAK as the target for this class of compounds has been reinforced through comparative studies of different isothiazolopyridine scaffolds. Research has demonstrated that the isothiazolo[4,3-b]pyridine scaffold is crucial for GAK inhibition. mdpi.comrsc.orgrsc.org In a key study, the closely related isothiazolo[4,5-b]pyridine scaffold was synthesized and tested. Surprisingly, these analogues were completely inactive as GAK inhibitors, underscoring the critical importance of the specific nitrogen and sulfur arrangement within the heterocyclic core for target engagement. rsc.orgrsc.org This "scaffold hopping" approach, where the core structure is altered while keeping substituents the same, serves as a powerful validation tool, confirming that the biological activity is tied to a specific molecular architecture. rsc.org
Kinase Inhibition Mechanisms (e.g., Cyclin G-Associated Kinase (GAK) Inhibition)
Isothiazolo[5,4-b]pyridine (B1251151) and its analogues function as potent inhibitors of GAK, with certain derivatives demonstrating binding affinities in the low nanomolar range. nih.govnih.gov The fused heterocyclic system of pyrazolopyrimidines, which are isosteres of the adenine (B156593) ring of ATP, allows them to effectively mimic the binding interactions within the kinase active site. nih.gov
Co-crystallization experiments have definitively characterized isothiazolopyridine derivatives as classic type I ATP-competitive kinase inhibitors. nih.gov This mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. nih.govresearchgate.netoncotarget.com By occupying this site, the inhibitor prevents the transfer of a phosphate (B84403) group from ATP to its protein substrate, thereby blocking the kinase's catalytic activity. nih.gov The structural similarity of the isothiazolopyridine scaffold to adenine is a key feature that facilitates this competitive binding at the hinge region of the kinase domain. mdpi.comnih.gov
Detailed analysis of the binding mode has been achieved through co-crystallization studies of isothiazolopyridine analogues with the GAK protein. nih.govmdpi.com These studies reveal that the inhibitor orients itself within the ATP-binding pocket in a manner similar to ATP itself. mdpi.com
Specific molecular interactions underpinning this binding have been identified. For instance, the morpholinyl moiety, a common substituent in potent analogues, engages in Van der Waals interactions with the side chains of key amino acid residues Val54, Ala67, and Thr123. mdpi.com Meanwhile, a 3,4-dimethoxyphenyl group is typically oriented towards the solvent-exposed region. mdpi.com
Structure-activity relationship (SAR) studies have further elucidated the requirements for potent GAK inhibition. The substitution pattern on the isothiazolopyridine ring is critical. For example, a free amino group at position 3 of the scaffold is not tolerated for GAK binding. nih.gov However, the introduction of small aliphatic amines at this position can yield compounds with significant binding affinity. nih.gov This highlights the precise structural and electronic features required for effective interaction with the GAK active site.
| Substitution Position | Substituent | Effect on GAK Affinity | Reference |
| Position 3 | Free amino group (-NH2) | Not tolerated | nih.gov |
| Position 3 | Small aliphatic amines (e.g., dimethylamino) | Favorable, yields micromolar to sub-micromolar Kd values | nih.gov |
| Position 3 | Phenyl moiety | Can improve binding affinity | nih.gov |
| Position 7 | Aryl group (3,4-dimethoxyphenyl) | Devoid of GAK affinity in a 3,7-disubstituted pattern | mdpi.com |
| Scaffold | Isothiazolo[4,5-b]pyridine | Completely devoid of GAK affinity | rsc.orgrsc.org |
Cellular Pathways and Biological Processes Modulated by Isothiazolopyridine Derivatives
The inhibition of GAK by isothiazolopyridine derivatives has significant downstream consequences on cellular pathways. GAK plays an indispensable role in clathrin-mediated endocytosis (CME). rsc.org It functions as a cellular regulator of the clathrin-associated host adaptor proteins AP-1 and AP-2. nih.gov GAK modulates CME by phosphorylating these adaptor protein complexes, a step that is essential for the recruitment of clathrin to the plasma membrane and the subsequent formation of coated vesicles. rsc.org
By inhibiting GAK, these compounds disrupt this phosphorylation event. This interference with the function of AP-1 and AP-2 directly impedes the assembly of clathrin-coated pits and vesicles, thereby modulating a fundamental process of intracellular trafficking. nih.govrsc.org
Inhibition of Specific Biological Processes (e.g., Viral Entry, Vesicle Assembly) at a Molecular Level
The modulation of clathrin-mediated endocytosis by GAK inhibitors has profound implications for processes that rely on this pathway, most notably viral infection. Many viruses exploit CME for entry into host cells and for intracellular trafficking during their lifecycle. nih.gov
By inhibiting GAK, isothiazolopyridine derivatives disrupt the formation of the very vesicles that viruses use for transport. rsc.org This has been shown to interfere with the intracellular trafficking of viruses such as DENV during both the early and late stages of its replication cycle. nih.gov Consequently, isothiazolo[4,3-b]pyridine-based GAK inhibitors have demonstrated in vitro antiviral activity against a range of viruses, including HCV, DENV, and EBOV, by disrupting a critical host-cell process required for their propagation. rsc.org Other pyridine-based derivatives have also been reported to inhibit the viral adsorption process, suggesting multiple potential antiviral mechanisms within this broader class of compounds. nih.gov
Biological Activities and Preclinical Therapeutic Potential of Isothiazolo 5,4 B Pyridin 3 Amine Derivatives
Antiviral Activities (e.g., Anti-Hepatitis C Virus (HCV), Anti-Dengue Virus (DENV), Anti-Ebola Virus (EBOV), Anti-Chikungunya Virus (CHIKV))
Derivatives of the isothiazolopyridine core have demonstrated notable potential as antiviral agents. Specifically, research into the isomeric isothiazolo[4,3-b]pyridines has identified them as potent inhibitors of cyclin G-associated kinase (GAK), a host kinase essential for the life cycle of several viruses. nih.govnih.gov Inhibition of GAK has been shown to interfere with viral entry and assembly processes.
One study highlighted an isothiazolo[4,3-b]pyridine derivative featuring a 3,4-dimethoxyphenyl group at the 5-position, which exhibited low nanomolar GAK binding affinity and corresponding antiviral activity against the Dengue virus (DENV). nih.gov While these findings are for an isomeric scaffold, they underscore the potential of the broader isothiazolopyridine class in antiviral drug discovery. Although potent GAK affinity has been established for some derivatives, this has not always translated to strong anti-Hepatitis C Virus (HCV) activity in vitro. nih.gov The exploration of isothiazole (B42339) compounds continues to be a promising avenue for the development of novel antiviral therapeutics.
Potential in Cancer Research and Oncology (e.g., Inhibitory Effects on Cancer Cell Growth)
The isothiazolo[5,4-b]pyridine (B1251151) scaffold is a recognized structure in the design of anticancer agents. nih.gov Studies have shown that derivatives of this core exhibit a wide spectrum of anticancer activity. nih.gov For instance, two series of isothiazolopyridine derivatives, distinguished by a methylene (B1212753) or a 2-hydroxypropylene spacer, were evaluated for their in vitro anticancer effects. The compounds with a 2-hydroxypropylene linker, in particular, demonstrated broad-spectrum anticancer action at the micromolar concentration level. nih.gov
The closely related thiazolo[5,4-b]pyridine (B1319707) scaffold has also been extensively investigated in oncology. These derivatives have been identified as inhibitors of various kinases implicated in cancer, such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.govresearchgate.net A notable application is the development of c-KIT inhibitors to overcome resistance to existing cancer drugs like imatinib (B729) in gastrointestinal stromal tumors (GIST). nih.gov The synthesis of these potent thiazolo[5,4-b]pyridine derivatives often begins with precursors like 3-amino-5-bromo-2-chloropyridine, highlighting the importance of halogenated pyridines in creating novel anticancer compounds. nih.gov
Furthermore, other thiazolo[5,4-b]pyridine derivatives have been designed and synthesized to show anti-proliferative activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3). actascientific.com
Table 1: Investigated Anticancer Activity of Isothiazolo[5,4-b]pyridine and Related Derivatives
| Compound Class | Target/Activity | Cancer Model | Reference |
|---|---|---|---|
| Isothiazolo[5,4-b]pyridine derivatives | Broad-spectrum anticancer action | In vitro cell lines | nih.gov |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT inhibition | Gastrointestinal stromal tumor (GIST) | nih.gov |
Anti-Inflammatory Effects and Their Molecular Basis
Derivatives of isothiazolo[5,4-b]pyridine have emerged as potent modulators of inflammatory pathways. A significant finding in this area is their activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov RIPK1 is a critical mediator in the necroptosis pathway, which plays a key role in regulating inflammation and programmed cell death in a host of diseases.
Through cell-based screening, a novel hit compound was identified that led to the exploration of the isothiazolo[5,4-b]pyridine backbone as a promising scaffold for developing potent necroptosis inhibitors. nih.gov Optimization of this scaffold resulted in compounds that could effectively block necroptosis in both human and mouse cells with high potency. For example, one such derivative, compound 56 , was shown to potently bind to RIPK1 and inhibit its phosphorylation. nih.gov This inhibition of RIPK1 activity forms the molecular basis for the anti-inflammatory effects of these compounds. Pre-clinical studies in a mouse model of systemic inflammatory response syndrome demonstrated that pre-treatment with this compound significantly mitigated hypothermia and lethal shock, pointing to its potential for treating inflammation-related diseases. nih.gov
The related thiazolo[4,5-b]pyridine (B1357651) scaffold has also yielded compounds with significant anti-inflammatory properties, with some derivatives showing activity that exceeds the standard drug Ibuprofen in carrageenan-induced rat paw edema models. nih.govbiointerfaceresearch.com
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including those based on the thiazole (B1198619) and pyridine (B92270) rings. actascientific.comnih.gov Thiazole derivatives are known to exhibit a wide range of biological properties, including antifungal and antimicrobial activities. actascientific.com
Specifically, derivatives of the related thiazolo[4,5-b]pyridine scaffold have been synthesized and evaluated for their antimicrobial properties. In one study, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were tested against pathogenic bacteria and fungi. Most of the synthesized compounds showed moderate activity. researchgate.net Another investigation of thiazolo[4,5-b]pyridin-5-one derivatives found that some compounds displayed strong antimicrobial potential against both non-resistant and resistant bacterial strains. researchgate.net
While direct studies on the antimicrobial properties of 5-Bromoisothiazolo[5,4-b]pyridin-3-amine are limited, the general antimicrobial potential of the constituent heterocyclic systems suggests this is a viable area for future investigation.
Table 2: Antimicrobial Activity of Related Thiazolopyridine Derivatives
| Compound Class | Activity | Tested Against | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine derivatives | Antibacterial, Antifungal | Pathogenic bacteria and fungi | researchgate.net |
| Thiazolo[4,5-b]pyridin-5-one derivatives | Antibacterial, Anti-biofilm | Non-resistant and resistant bacterial strains | researchgate.net |
Neurodegenerative Disease Research (e.g., Necrosis Inhibition, Amyloid Plaque Binding)
The therapeutic potential of isothiazolo[5,4-b]pyridine derivatives extends to the field of neurodegenerative diseases. This is primarily linked to their ability to inhibit key cellular pathways involved in inflammation and cell death, which are known to contribute to the pathology of these disorders.
As potent inhibitors of RIPK1, these compounds can block the necroptosis pathway. nih.gov Necroptosis is a form of programmed necrosis that is implicated in the neuronal cell death observed in various neurodegenerative conditions. By inhibiting RIPK1, isothiazolo[5,4-b]pyridine derivatives can prevent this detrimental cell death cascade, offering a potential neuroprotective strategy. The identification of a lead compound from this class that demonstrates potent anti-necroptosis activity in cellular assays underscores its promise for further development as a therapeutic agent for diseases where neuronal necrosis is a contributing factor. nih.gov While direct studies on amyloid plaque binding for this specific compound are not widely reported, the modulation of inflammatory and cell death pathways represents a significant avenue of research in neurodegeneration.
Other Investigated Biological Activities (e.g., Anti-thrombolytic, Biofilm Inhibition)
Beyond the major areas of research, derivatives of the isothiazolo[5,4-b]pyridine and related scaffolds have been explored for other valuable biological activities.
Anti-thrombolytic Activity: Thiazole-containing compounds have been investigated for their effects on blood coagulation. Some derivatives have been reported to act as fibrinogen receptor antagonists, which can lead to antithrombotic activity. actascientific.com This suggests a potential application for these scaffolds in the prevention and treatment of thrombotic diseases.
Biofilm Inhibition: Bacterial biofilms are a significant challenge in medicine as they contribute to persistent infections and antibiotic resistance. Thiazole-based compounds have been identified as promising agents for the inhibition of biofilm formation. nih.gov For instance, certain thiazole derivatives have been shown to effectively inhibit biofilm formation in Gram-positive bacteria like Staphylococcus aureus. nih.gov This anti-biofilm activity presents an opportunity to develop new strategies to combat chronic and device-related infections.
In Vitro Efficacy Studies and Cellular Assays
The preclinical evaluation of isothiazolo[5,4-b]pyridine derivatives and their analogues relies heavily on a variety of in vitro efficacy studies and cellular assays to determine their biological activity and mechanism of action.
Enzyme Inhibition Assays: A primary method for evaluating these compounds is through direct enzyme inhibition assays. For example, derivatives have been tested for their inhibitory activity against kinases such as RIPK1, PI3K, and GAK. nih.gov These assays, which often measure the reduction in phosphorylation of a substrate (e.g., ADP-Glo kinase assay), provide quantitative data on potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov
Cellular Assays: To understand the effect of these compounds in a biological context, various cell-based assays are employed.
Anti-necroptosis Assays: The ability of isothiazolo[5,4-b]pyridine derivatives to inhibit necroptosis is measured in cell lines (e.g., human and mouse cells) stimulated to undergo this form of cell death. The efficacy is determined by measuring cell viability, with results often reported as an EC50 value (the concentration required to elicit a half-maximal response). nih.gov
Antiproliferative Assays: In cancer research, the cytotoxic or growth-inhibitory effects of these compounds are tested against various human tumor cell lines. nih.govactascientific.com Assays like the MTT assay are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50). nih.gov
Antiviral Assays: The antiviral activity is assessed using virus inhibition assays, such as plaque reduction or focus reduction assays, in appropriate host cell lines. These assays quantify the reduction in viral replication in the presence of the compound. nih.gov
Binding Assays: To confirm direct interaction with the target protein, binding assays are performed. These can determine the binding affinity (Kd) of a compound for its target, as demonstrated for an isothiazolo[5,4-b]pyridine derivative with RIPK1. nih.gov
These in vitro studies are crucial for identifying lead compounds, understanding structure-activity relationships, and selecting promising candidates for further preclinical and in vivo evaluation.
Table 3: Summary of In Vitro Assays for Isothiazolo[5,4-b]pyridine Derivatives and Analogues
| Assay Type | Purpose | Measured Parameter | Target/Model | Reference |
|---|---|---|---|---|
| Kinase Functional Assay (ADP-Glo) | Measure enzyme inhibition | IC50 | RIPK1 | nih.gov |
| Cell-based Anti-necroptosis Assay | Measure inhibition of cell death | EC50 | Human and mouse cell lines | nih.gov |
| Binding Assay | Determine binding affinity | Kd | RIPK1 | nih.gov |
| In Vitro Anticancer Screen | Measure growth inhibition | GI50 | Human cancer cell lines | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromoisothiazolo[5,4-b]pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of brominated isothiazolopyridines typically involves halogenation of precursor heterocycles. For example, analogous compounds like pyrazolo[3,4-b]pyridin-3-amine derivatives are synthesized via cyclization reactions using hydrazine hydrate under reflux conditions . For brominated derivatives, bromine or brominating agents (e.g., NBS) may be introduced at specific stages. Key factors include:
- Catalyst selection : Pd(OAc)₂ and PPh₃ are effective in coupling reactions for halogenated intermediates .
- Temperature control : Reactions at 0°C to reflux (e.g., n-butanol, 80–100°C) optimize cyclization while minimizing side products .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR identify protons and carbons in the fused isothiazole-pyridine ring. For example, NH₂ and pyrazole-NH protons in similar compounds appear as D₂O-exchangeable signals at δ 4.5–12.5 ppm .
- IR : Absence of CN stretches (~2220 cm⁻¹) and presence of NH₂ bands (3448–3176 cm⁻¹) confirm cyclization .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Br percentages) .
Q. What safety precautions are essential when handling brominated heterocycles like this compound?
- Methodological Answer : General safety protocols for brominated pyridines include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., NH₃ gas) .
- Waste disposal : Halogenated waste must be segregated and treated as hazardous .
Advanced Research Questions
Q. How do electronic effects of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Pd-catalyzed couplings : Use Pd(OAc)₂ with ligands like PPh₃ to replace Br with aryl/alkyl groups .
- Electronic impact : Bromine’s electronegativity increases the electrophilicity of adjacent carbons, accelerating nucleophilic substitution. Kinetic studies (e.g., monitoring by HPLC) can quantify reaction rates .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer : Common side reactions include dehalogenation or ring-opening. Mitigation approaches:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) stabilize intermediates and reduce hydrolysis .
- Additives : Et₃N or K₂CO₃ scavenge acids, preventing protonation of reactive sites .
- Low-temperature staging : Gradual warming from 0°C to room temperature minimizes exothermic side reactions .
Q. How can computational chemistry predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., kinase inhibitors) .
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions for functionalization .
- QSAR models : Correlate substituent effects (e.g., Br vs. Cl) with biological activity using regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
